1-(2-ethoxyphenyl)-4-propionylpiperazine

Description

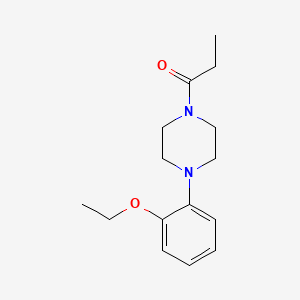

1-(2-Ethoxyphenyl)-4-propionylpiperazine is a piperazine derivative featuring a 2-ethoxyphenyl group at the N1 position and a propionyl (CH2CH2CO-) group at the N4 position. The ethoxy group (C2H5O) at the ortho position of the phenyl ring may influence steric and electronic interactions with target receptors, while the propionyl moiety introduces a ketone functional group that can affect metabolic stability and binding affinity . This compound’s structural framework is analogous to other phenylpiperazines with documented analgesic and receptor-binding activities, making it a candidate for comparative studies with related analogs .

Properties

IUPAC Name |

1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-3-15(18)17-11-9-16(10-12-17)13-7-5-6-8-14(13)19-4-2/h5-8H,3-4,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXBQZMTNLLAKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=CC=CC=C2OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Acyl vs. Alkyl/Aryl Groups

- This contrasts with 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine (), where the piperidinyl group adds basicity and bulk, possibly favoring interactions with opioid receptors .

- MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) : The cyclohexyl and diphenylethyl substituents confer high lipophilicity, contributing to MT-45’s potent analgesic activity but also increasing toxicity risks compared to the less bulky propionyl group in the target compound .

Sulfonyl vs. Acyl Groups

- 1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine (): The sulfonyl group enhances electron-withdrawing effects and metabolic stability compared to the propionyl group, which may be more prone to enzymatic hydrolysis .

Substituent Position on the Phenyl Ring

Ortho vs. Para Substitution

- 1-(4-Methoxyphenyl)piperazine (4-MeOPP) : The para-methoxy group in 4-MeOPP () allows for planar interactions with serotonin receptors, whereas the ortho-ethoxy group in the target compound may induce steric hindrance, altering receptor binding kinetics .

Alkoxy Chain Length Variations

Key Insight : Longer alkoxy chains (e.g., butoxy) enhance lipophilicity and half-life but may reduce solubility. The ethoxy group balances moderate lipophilicity and receptor accessibility .

Receptor Affinity and Selectivity

- 1-(3-Cyclohexyl-1-oxo-propyl)-4-(2-ethoxyphenyl)-piperazine (D 16 120): Exhibits non-opiate antinociceptive activity with a high therapeutic margin, attributed to the cyclohexyl group’s bulky hydrophobic interactions. The target compound’s propionyl group may reduce CNS penetration but improve selectivity for peripheral targets .

- 1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) : The electron-withdrawing trifluoromethyl group enhances serotonin receptor affinity, whereas the ethoxy group in the target compound may favor adrenergic or dopaminergic pathways .

Metabolic and Pharmacokinetic Profiles

- 1-Acetyl-4-(4-hydroxyphenyl)-piperazine (): The acetyl group is rapidly hydrolyzed in vivo, whereas the propionyl group in the target compound may offer slower degradation due to its larger size .

- 2-Chloro-4-(4-(2-ethoxyphenyl)piperazin-1-yl)-1,3,5-triazine (): The triazine core increases metabolic stability compared to the propionyl-linked piperazine, which may undergo faster acyl-group cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.